molecular formula C7H15NO2 B2453389 3-Ethoxyoxan-4-amine CAS No. 1173112-81-6

3-Ethoxyoxan-4-amine

Cat. No.: B2453389
CAS No.: 1173112-81-6
M. Wt: 145.202
InChI Key: BRHMISIZVJYWHH-UHFFFAOYSA-N
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Description

3-Ethoxyoxan-4-amine: is an organic compound with the molecular formula C7H15NO2 . It is a derivative of oxane, featuring an ethoxy group at the third position and an amine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyoxan-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyoxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: 3-Ethoxyoxan-4-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Ethoxyoxan-4-amine involves its interaction with specific molecular targets. The ethoxy and amine groups enable the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    3-Methoxyoxan-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxyoxan-4-methylamine: Similar structure but with a methylamine group instead of an amine group.

Uniqueness: 3-Ethoxyoxan-4-amine is unique due to the presence of both an ethoxy group and an amine group on the oxane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-ethoxyoxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-10-7-5-9-4-3-6(7)8/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHMISIZVJYWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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